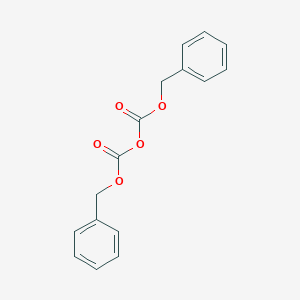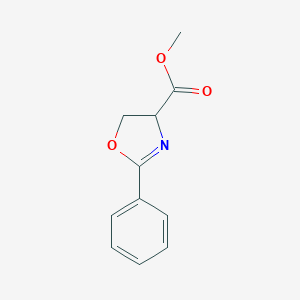
ジベンジルジカルボネート
概要
説明
Dibenzyl dicarbonate is an organic compound with the molecular formula C16H14O5. This compound appears as a white solid with a characteristic fragrance and is soluble in organic solvents such as ethers, esters, and alcohols .
科学的研究の応用
Dibenzyl dicarbonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group reagent in peptide synthesis and other organic synthesis reactions.
Medicine: It is used in the synthesis of pharmaceuticals where benzylation is required.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
Target of Action
Dibenzyl dicarbonate, also known as Dibenzyl pyrocarbonate , is primarily used as a reagent in organic synthesis reactions. Its primary targets are the hydroxyl (-OH) and amino (-NH) groups present in acidic compounds . It serves as a protective agent, preventing these groups from undergoing unintended reactions during the synthesis process .
Mode of Action
The compound interacts with its targets by introducing the Z-protecting group in amino acids . This interaction shields the -OH and -NH groups, thus controlling the course of the synthesis reaction . The exact mechanism of this interaction is complex and may vary depending on the specific conditions of the reaction.
Pharmacokinetics
Like other similar compounds, it is expected to have low bioavailability due to its large molecular weight and its tendency to undergo rapid chemical reactions.
Result of Action
The primary result of Dibenzyl dicarbonate’s action is the successful synthesis of the desired compound with the -OH and -NH groups effectively protected . This allows for more precise control over the synthesis process, leading to higher yields and fewer unwanted byproducts.
Action Environment
The action of Dibenzyl dicarbonate can be influenced by various environmental factors. For instance, it decomposes at high temperatures, releasing harmful gases . Therefore, reactions involving this compound must be conducted under controlled temperature conditions. Additionally, it should be handled with care due to its potential hazards .
準備方法
Synthetic Routes and Reaction Conditions: Dibenzyl dicarbonate can be synthesized through the transesterification of dimethyl carbonate with an excess of benzyl alcohol. This reaction is typically carried out at 90°C in the presence of catalysts such as cesium fluoride on alumina or ionic liquids . The catalysts are used in small amounts, and the reaction yields up to 70% .
Industrial Production Methods: Industrial production of dibenzyl dicarbonate often involves phosgene-free procedures. One common method is the alkylation of carbonate salts with benzyl halides, mediated by phase-transfer or organometallic catalysts . This method is preferred due to its economic sustainability and the ability to recycle both the catalyst and excess benzyl alcohol .
化学反応の分析
Types of Reactions: Dibenzyl dicarbonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a benzylating agent, reacting with nucleophiles such as phenols, thiols, and active methylene compounds to form benzylated derivatives.
Decomposition: At high temperatures, dibenzyl dicarbonate decomposes, releasing carbon dioxide and benzyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Phenols, thiols, and active methylene compounds.
Catalysts: Cesium fluoride on alumina, ionic liquids.
Conditions: Typically carried out at elevated temperatures (around 90°C) and in the presence of catalysts.
Major Products:
Benzylated Derivatives: Formed through substitution reactions with nucleophiles.
Carbon Dioxide and Benzyl Alcohol: Formed during decomposition at high temperatures.
類似化合物との比較
Di-tert-butyl dicarbonate: Used as a protecting group reagent in organic synthesis.
Dimethyl carbonate: Used as a methylating agent and solvent.
Diethyl carbonate: Used as a solvent and reagent in organic synthesis.
Uniqueness: Dibenzyl dicarbonate is unique due to its ability to introduce the carbobenzoxy (Z) protecting group, which is particularly useful in peptide synthesis and the protection of amino acids . Its low toxicity and good solvation capability make it a preferred reagent over more hazardous benzyl halides .
特性
IUPAC Name |
benzyl phenylmethoxycarbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394645 | |
| Record name | Dibenzyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31139-36-3 | |
| Record name | Dibenzyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl Pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Dibenzyl Dicarbonate according to the research?
A1: The research paper highlights the use of Dibenzyl Dicarbonate (Z2O) as a carbobenzoxylating reagent []. This means it's designed to introduce a carboxybenzyl protecting group (Cbz) onto target molecules, typically amines, in organic synthesis. This protection is crucial for controlling reactivity and directing reactions in multi-step synthesis procedures.
Q2: What advantages does Dibenzyl Dicarbonate offer over existing carbobenzoxylating reagents?
A2: While the paper doesn't directly compare Dibenzyl Dicarbonate to other reagents, its introduction as a "new" reagent [] suggests it likely offered some advantages at the time of publication. Further research would be needed to compare its reactivity, selectivity, and ease of use compared to alternatives like benzyl chloroformate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)



![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)
